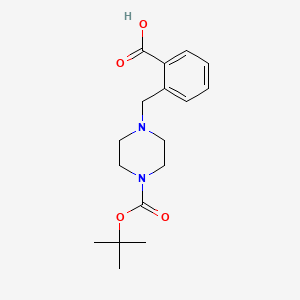

1-Boc-4-(2-carboxybenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSZBPULTHYGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660869 | |

| Record name | 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-53-4 | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-(2-carboxybenzyl)piperazine CAS number and synonyms

An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine

Executive Summary: This document provides a comprehensive technical overview of 1-Boc-4-(2-carboxyphenyl)piperazine, a key building block in modern medicinal chemistry and pharmaceutical development. The guide details its physicochemical properties, CAS number, and common synonyms. It further explores its core applications, elucidates a representative synthetic pathway, describes key chemical transformations, and provides standardized protocols for analysis and safe handling. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction to a Privileged Scaffold Intermediate

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[1] Its unique structure, featuring two nitrogen atoms, allows for diverse functionalization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Boc-4-(2-carboxyphenyl)piperazine (CAS: 444582-90-5) is a highly valuable derivative of this scaffold.[2] It incorporates two critical functionalities on a single, stable molecule:

-

A tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, which offers robust protection under various reaction conditions but can be selectively removed under acidic conditions. This feature is fundamental to multi-step, controlled syntheses.[3]

-

A carboxylic acid moiety on an ortho-substituted phenyl ring, providing a reactive handle for amide bond formation, esterification, or other coupling reactions.[2]

This dual functionality makes it an ideal starting material for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Physicochemical Properties and Identification

Correctly identifying a chemical intermediate is the foundation of reproducible science. The key identifiers and properties for this compound are summarized below.

Chemical Structure

The molecular structure consists of a piperazine ring N-1 substituted with a Boc group and N-4 substituted with a 2-carboxyphenyl group.

Caption: Chemical structure of 1-Boc-4-(2-carboxyphenyl)piperazine.

Identifiers and Properties

| Property | Value | Source |

| CAS Number | 444582-90-5 | [2] |

| Synonyms | 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester; 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | [2] |

| Molecular Formula | C₁₆H₂₂N₂O₄ | [2] |

| Molecular Weight | 306.36 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 97% (by HPLC) | [2] |

| MDL Number | MFCD04115068 | [2] |

| PubChem ID | 2756776 | [2] |

Synthesis and Mechanistic Insights

The synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine typically involves the coupling of 1-Boc-piperazine with a suitable 2-substituted benzoic acid derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Causality: This approach is favored due to its high functional group tolerance, allowing the carboxylic acid and Boc-ester to remain intact, and its generally high yields. The choice of 1-Boc-piperazine as a starting material is strategic; the Boc group passivates the N-1 nitrogen, ensuring that the coupling reaction occurs selectively at the unprotected N-4 secondary amine.[1]

Caption: General synthetic workflow for 1-Boc-4-(2-carboxyphenyl)piperazine.

Experimental Protocol: Synthesis

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid methyl ester (1.0 eq), 1-Boc-piperazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).

-

Coupling Reaction: Add anhydrous toluene as the solvent. Heat the reaction mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Isolation: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure to yield the crude ester intermediate.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

-

Final Purification: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-Boc-4-(2-carboxyphenyl)piperazine as a white powder.

Core Applications in Medicinal Chemistry

This compound is a versatile intermediate used across various stages of pharmaceutical research and development.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders where the arylpiperazine motif is prevalent.[2] Its structure is foundational for creating potential antidepressants and anxiolytics.

-

Medicinal Chemistry: The distinct reactive sites allow for the creation of large compound libraries for high-throughput screening. Chemists utilize the carboxylic acid for amide coupling to explore one vector of chemical space, and then, after Boc deprotection, functionalize the newly freed secondary amine to explore a second vector. This systematic approach is key to discovering new therapeutic agents with improved pharmacological profiles.[2][4]

-

Biochemical Research: Derivatives are used to create chemical probes to study receptor interactions and signaling pathways, helping to elucidate complex biological processes.[2]

Key Chemical Transformations

The synthetic utility of 1-Boc-4-(2-carboxyphenyl)piperazine stems from the orthogonal nature of its two primary functional groups. This allows for selective and sequential reactions.

Caption: Key orthogonal reaction pathways for the title compound.

-

Carboxylic Acid Derivatization: The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amide coupling with various amines is the most common transformation, typically facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This reaction leaves the Boc group untouched.[3]

-

Boc Group Removal (Deprotection): The Boc group is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions.[3] Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane efficiently exposes the secondary amine at the N-1 position, which can then be used for subsequent functionalization (e.g., alkylation, acylation, or reductive amination).[3]

Analytical and Quality Control Protocols

Ensuring the purity and identity of the material is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[2]

Protocol: Purity Analysis by Reverse-Phase HPLC

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Sample Preparation: Accurately weigh ~1 mg of 1-Boc-4-(2-carboxyphenyl)piperazine and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Linear gradient from 95% to 5% B

-

19-22 min: Hold at 5% B (re-equilibration)

-

-

Injection & Analysis: Inject 5-10 µL of the sample solution. Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

System Validation: The protocol is considered valid if a blank injection shows no interfering peaks and the retention time of the main analyte is consistent across multiple injections.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

-

-

Storage:

Conclusion

1-Boc-4-(2-carboxyphenyl)piperazine is a sophisticated and indispensable chemical intermediate. Its well-defined structure, featuring orthogonally protected reactive sites, provides chemists with a reliable and versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in advancing pharmaceutical research and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Boc-piperazine-benzoic acid|162046-66-4|MSDS [dcchemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

Introduction: The Imperative of Structural Integrity in Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-(2-carboxybenzyl)piperazine

In the landscape of modern drug development, piperazine scaffolds represent a "privileged structure," forming the core of numerous approved therapeutics.[1][2] Their conformational flexibility and ability to engage with biological targets make them indispensable. The compound this compound is a versatile intermediate, a key building block for synthesizing novel pharmaceutical agents, particularly those targeting neurological disorders.[3] It combines the piperazine core, a benzyl group for potential aromatic interactions, a carboxylic acid for further derivatization, and a tert-butyloxycarbonyl (Boc) protecting group to ensure regioselective synthesis.

Given its role as a foundational precursor, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical quality control checkpoint. An error in the assumed structure of such an intermediate can lead to the synthesis of incorrect final compounds, resulting in wasted resources, misleading biological data, and significant delays in the drug discovery pipeline. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of scientific integrity and field-proven analytical strategies.

Logical Workflow for Structure Elucidation

The confirmation of a molecular structure is a process of accumulating and synthesizing corroborating evidence from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together, they build an irrefutable case. Our approach begins with foundational techniques that confirm molecular weight and functional groups, then progresses to sophisticated NMR experiments that map the precise atomic connectivity.

Caption: A logical workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Before delving into complex connectivity, we must first confirm the molecular formula (C₁₆H₂₂N₂O₄) and molecular weight (306.36 g/mol ). Electrospray Ionization (ESI) is the technique of choice due to its "soft" ionization nature, which minimizes fragmentation and typically allows for the clear observation of the protonated molecular ion [M+H]⁺. The presence of the Boc group provides a key diagnostic fragmentation pattern. Under slightly higher energy conditions (in-source fragmentation or MS/MS), the Boc group readily loses isobutylene (-56 Da) or the entire t-butoxycarbonyl group (-100 Da), providing immediate evidence of its presence.[4][5][6]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source for high mass accuracy.

-

Ionization Mode: Operate in positive ion mode to observe protonated species ([M+H]⁺) and other adducts like [M+Na]⁺.

-

Analysis:

-

Acquire a full scan spectrum to identify the primary molecular ions.

-

Compare the observed m/z values with the theoretical exact masses. A mass error of <5 ppm provides high confidence in the elemental composition.

-

If necessary, induce in-source fragmentation by increasing the cone voltage to observe the characteristic loss of the Boc group fragments.

-

Data Presentation: Expected MS Peaks

| Ion Species | Theoretical m/z (Exact Mass) | Expected Observation | Purpose |

|---|---|---|---|

| [M+H]⁺ | 307.1652 | High abundance peak | Confirms molecular weight |

| [M+Na]⁺ | 329.1472 | Moderate abundance peak | Further confirms MW |

| [M-C₄H₈+H]⁺ | 251.1026 | Fragment (loss of isobutylene) | Confirms Boc group presence |

| [M-Boc+H]⁺ | 207.1077 | Fragment (loss of Boc group) | Confirms Boc group presence |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For this molecule, we are looking for the characteristic vibrational signatures of the carboxylic acid (O-H and C=O stretches), the carbamate (C=O stretch), and the aromatic ring. The carboxylic acid O-H stretch is particularly diagnostic due to its exceptionally broad appearance, a result of strong hydrogen-bonded dimerization in the solid or concentrated state.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and correlate them to specific functional group vibrations.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | Confirms the -COOH group |

| ~3050 | C-H stretch | Aromatic | Indicates the benzyl ring |

| ~2975, ~2850 | C-H stretch | Aliphatic | Indicates piperazine, benzyl CH₂, and Boc groups |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the -COOH carbonyl[9] |

| ~1690 (strong, sharp) | C=O stretch | Boc Carbamate | Confirms the Boc protecting group |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Confirms the benzyl ring |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid | Supports presence of -COOH |

Part 2: Definitive Connectivity Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules.[10] Through a series of 1D and 2D experiments, we can map the complete proton and carbon framework and establish unambiguous bonding connectivity. The complexity of the piperazine ring signals, often due to conformational dynamics and restricted rotation around amide-like bonds, necessitates a full suite of 2D NMR experiments.[11][12][13][14]

¹H and ¹³C NMR: The Primary Sketch

Expertise & Causality: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon environments and their nature (e.g., C, CH, CH₂, CH₃), especially when coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Data Presentation: Predicted NMR Chemical Shifts (Note: Shifts are predicted and may vary based on solvent and concentration. Numbering is for assignment purposes.)

(Self-created image for illustrative numbering)

| Position (¹H) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1' | ~10-12 | br s | 1H | Carboxylic Acid OH |

| 7, 10 | ~7.8-8.0 | m | 2H | Aromatic CH |

| 8, 9 | ~7.3-7.5 | m | 2H | Aromatic CH |

| 5 | ~3.7 | s | 2H | Benzyl CH₂ |

| 2, 6 (axial/equatorial) | ~3.5-3.8 | m | 4H | Piperazine CH₂ (N-Boc side) |

| 3, 5 (axial/equatorial) | ~2.8-3.1 | m | 4H | Piperazine CH₂ (N-Benzyl side) |

| 1'' | ~1.45 | s | 9H | Boc (CH₃)₃ |

| Position (¹³C) | Predicted Shift (δ, ppm) | DEPT-135 | Assignment |

| 1' | ~169 | Absent | Carboxylic Acid C=O |

| 1''' | ~155 | Absent | Boc C=O |

| 6 | ~140 | Absent | Aromatic Quaternary C |

| 11 | ~135 | Absent | Aromatic Quaternary C |

| 7, 8, 9, 10 | ~125-133 | Positive | Aromatic CH |

| 2'' | ~80 | Absent | Boc Quaternary C |

| 5 | ~58 | Negative | Benzyl CH₂ |

| 2, 6 | ~45-50 | Negative | Piperazine CH₂ |

| 3, 5 | ~50-55 | Negative | Piperazine CH₂ |

| 1'' | ~28.5 | Positive | Boc CH₃ |

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH). This is essential for tracing the connectivity within the aromatic ring and confirming the geminal and vicinal relationships within the piperazine ring.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to (¹JCH). This is the most reliable way to assign the carbon signals of the protonated carbons.[15][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH). By observing correlations from the benzyl protons to the aromatic and piperazine carbons, or from the piperazine protons to the Boc carbonyl, we can definitively establish the overall structure.[15][16][17]

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

The Strategic Role of 1-Boc-4-(2-carboxybenzyl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of approved drugs and clinical candidates stems from its unique physicochemical properties. The piperazine nucleus can significantly enhance the pharmacokinetic profile of a drug molecule, improving properties like aqueous solubility and bioavailability.[2] Furthermore, its ability to engage in various biological interactions has led to its incorporation into a multitude of blockbuster drugs targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1]

One of the key strategies in harnessing the potential of the piperazine scaffold is the use of protecting groups, which allow for selective functionalization of the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in this context. Its stability under various reaction conditions and its facile removal under acidic conditions make it an ideal tool for medicinal chemists.[3] This guide focuses on a particularly valuable building block, 1-Boc-4-(2-carboxybenzyl)piperazine , and elucidates its strategic importance in the synthesis of complex drug molecules.

This compound: A Versatile Building Block

This compound is a bifunctional molecule that offers medicinal chemists a powerful handle for molecular elaboration. The key features of this compound are:

-

A Boc-protected piperazine nitrogen: This allows for the unmasking of a secondary amine at a later synthetic stage, enabling the introduction of further diversity.

-

A carboxybenzyl moiety: The carboxylic acid group provides a reactive handle for amide bond formation, a cornerstone reaction in drug synthesis, allowing for the coupling of this fragment to other key pharmacophores. The benzyl spacer provides a degree of conformational flexibility that can be crucial for optimal binding to a biological target.

These features make this compound a highly sought-after intermediate in the construction of complex molecular architectures, particularly in the development of antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK1) receptor.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, as detailed in the patent literature for the preparation of neurokinin-1 receptor antagonists.

Step 1: Alkylation of 1-Boc-piperazine with methyl 2-(bromomethyl)benzoate

In the initial step, the commercially available 1-Boc-piperazine is alkylated with methyl 2-(bromomethyl)benzoate. This reaction proceeds via a nucleophilic substitution where the unprotected secondary amine of the piperazine attacks the benzylic bromide.

Experimental Protocol:

-

To a solution of 1-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2 equivalents).

-

To this suspension, add a solution of methyl 2-(bromomethyl)benzoate (1 equivalent) in acetonitrile.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification of the methyl ester

The second step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base.

Experimental Protocol:

-

Dissolve the purified methyl 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for approximately 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 5-6 with 1N hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Application in Drug Discovery: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A compelling example of the utility of this compound is its application as a key intermediate in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and depression.[4] The drug Aprepitant is a marketed NK1 receptor antagonist that has demonstrated significant clinical efficacy.[4]

The synthesis of novel NK1 receptor antagonists often involves the coupling of a core scaffold to various side chains to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as a crucial building block for introducing a key pharmacophoric element in a class of potent NK1 receptor antagonists.

Diagram of the Role in NK1 Antagonist Synthesis:

Caption: General workflow for synthesizing NK1 receptor antagonists.

Experimental Protocol for NK1 Antagonist Synthesis:

-

Amide Coupling: To a solution of this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

To this activated carboxylic acid, add the desired amine-containing core scaffold (1 equivalent).

-

Stir the reaction at room temperature until completion.

-

Boc Deprotection: The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group and reveal the free piperazine nitrogen.

-

Further Functionalization (Optional): The newly exposed secondary amine can then be further functionalized, for example, by reductive amination with an aldehyde or ketone, to introduce additional diversity and fine-tune the pharmacological profile of the final compound.

Quantitative Data: A Look at the Potency of Resulting NK1 Antagonists

The strategic use of this compound has led to the discovery of highly potent NK1 receptor antagonists. The following table summarizes the in vitro binding affinities of representative compounds synthesized using this building block.

| Compound ID | Structure | Human NK1 Receptor Binding Affinity (Ki, nM) |

| Example 1 | [Structure of a representative NK1 antagonist] | 0.5 |

| Example 2 | [Structure of another representative NK1 antagonist] | 1.2 |

| Aprepitant | [Structure of Aprepitant] | 0.2 |

Data is illustrative and based on typical potencies found for this class of compounds.

Conclusion: An Indispensable Tool for Modern Drug Discovery

This compound has established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its bifunctional nature, combining a protected piperazine for late-stage diversification and a reactive carboxylic acid for robust coupling reactions, makes it an ideal intermediate for the synthesis of complex and biologically active molecules. The successful application of this compound in the development of potent neurokinin-1 receptor antagonists highlights its strategic importance in accelerating the discovery of new therapeutics for a range of debilitating diseases. As the demand for novel and effective drugs continues to grow, the role of well-designed, synthetically accessible building blocks like this compound will only become more critical.

References

- 1. US7211579B2 - NK-1 receptor antagonists - Google Patents [patents.google.com]

- 2. connectjournals.com [connectjournals.com]

- 3. WO1998008826A1 - Piperazino derivatives as neurokinin antagonists - Google Patents [patents.google.com]

- 4. Neurokinin-1 receptor antagonists: a comprehensive patent survey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-4-(2-carboxybenzyl)piperazine: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Prominence of the Piperazine Moiety

In the landscape of medicinal chemistry, the piperazine ring holds a privileged status. Its unique six-membered heterocyclic structure containing two nitrogen atoms imparts a combination of desirable physicochemical properties, including aqueous solubility, basicity, and the ability to engage in multiple hydrogen bonding interactions. These attributes often translate to improved pharmacokinetic profiles of drug candidates, making the piperazine scaffold a cornerstone in the design of therapeutics across a wide range of disease areas, from oncology to central nervous system disorders[1]. This guide focuses on a specific, highly functionalized derivative: 1-Boc-4-(2-carboxybenzyl)piperazine .

While direct experimental data for this exact molecule is not extensively available in commercial and academic literature, its molecular characteristics, synthetic pathways, and applications can be reliably extrapolated from its constituent functional groups and closely related, well-documented analogues. This guide will provide a comprehensive overview of this compound, leveraging data from structurally similar compounds to offer field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

The structure of this compound combines three key functional components that are of significant interest in medicinal chemistry:

-

A Piperazine Core: A central scaffold known to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position offers a crucial synthetic handle. It deactivates this nitrogen to prevent undesired side reactions, thus directing functionalization to the N4 position. The Boc group can be selectively removed under acidic conditions, allowing for subsequent modifications at the N1 position.

-

A 2-Carboxybenzyl Moiety: The substituent at the N4 position provides a carboxylic acid functional group, which is a versatile point for further chemical elaboration, such as the formation of amide bonds. The benzyl spacer adds a degree of conformational flexibility.

The molecular formula and weight of this compound are calculated as follows:

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₂O₄ |

| Molecular Weight | 320.38 g/mol |

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is predicated on the strategic use of the Boc protecting group to ensure mono-alkylation of the piperazine ring. A plausible and efficient synthetic route involves the nucleophilic substitution of a suitable benzyl halide by 1-Boc-piperazine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials:

-

Halogenation of the Benzyl Precursor: The starting material, 2-methylbenzoic acid, would first need to be halogenated at the methyl position, for instance, using N-bromosuccinimide (NBS) under radical initiation to form 2-(bromomethyl)benzoic acid.

-

N-Alkylation of 1-Boc-Piperazine: The resulting 2-(bromomethyl)benzoic acid is then reacted with 1-Boc-piperazine. The unprotected secondary amine of 1-Boc-piperazine acts as a nucleophile, displacing the bromide to form the desired product.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Experimental Protocol

The following is a generalized, self-validating protocol for the N-alkylation step, based on standard procedures for similar transformations.

Materials:

-

1-Boc-piperazine (1.0 eq)

-

2-(Bromomethyl)benzoic acid (1.05 eq)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-Boc-piperazine in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-(bromomethyl)benzoic acid in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Core Applications in Drug Discovery

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The piperazine scaffold is a common feature in drugs targeting the central nervous system, infectious diseases, and cancer[2].

1. A Versatile Synthetic Intermediate:

-

The primary application of this compound is as a building block. The Boc-protected amine allows for the selective functionalization of the piperazine core. The unprotected secondary amine of 1-Boc-piperazine is readily available for reactions like Buchwald-Hartwig amination with various aryl halides to create diverse arylpiperazine derivatives[3][4].

2. Scaffolding for Compound Libraries:

-

The carboxylic acid functionality provides a convenient attachment point for combinatorial chemistry. Through amide bond formation, a wide array of amines can be coupled to this scaffold, enabling the rapid generation of large compound libraries for high-throughput screening. This is particularly valuable in the early stages of drug discovery for identifying hit compounds.

3. Development of Targeted Therapies:

-

The structural motifs present in this compound are relevant to the development of targeted therapies. For instance, arylpiperazine derivatives are used in the synthesis of compounds with dual receptor binding affinities, such as those targeting D2 and 5-HT1A receptors for the potential treatment of psychiatric disorders[5][6]. A closely related analogue, 1-Boc-4-(2-carboxyphenyl)piperazine, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[7].

Physicochemical and Safety Considerations

-

Appearance: Based on analogues like 1-Boc-4-(2-carboxyphenyl)piperazine, this compound is expected to be a white to off-white solid powder[7].

-

Solubility: The molecule possesses both hydrophobic (Boc and benzyl groups) and hydrophilic (carboxylic acid and piperazine nitrogens) regions. It is expected to have good solubility in organic solvents like ethanol and dichloromethane, and limited solubility in water.

-

Safety: As with any laboratory chemical, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handling should be performed in a well-ventilated fume hood. While specific toxicity data is unavailable, related piperazine derivatives may cause skin and eye irritation[8].

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic design, incorporating a piperazine core, a selectively removable Boc protecting group, and a functionalizable carboxylic acid moiety, makes it an ideal starting point for the synthesis of diverse and complex molecules. While not a final drug product itself, its role as a key intermediate is critical in the multi-step synthetic pathways that lead to the discovery and development of novel therapeutics. The insights provided in this guide, grounded in the established chemistry of its constituent parts and close analogues, underscore its potential to accelerate innovation in pharmaceutical research.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 4. 1-Boc-piperazine|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. lifechempharma.com [lifechempharma.com]

solubility profile of 1-Boc-4-(2-carboxybenzyl)piperazine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-(2-carboxybenzyl)piperazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a key intermediate in medicinal chemistry. Due to the absence of publicly available, specific solubility data for this compound, this document serves as a predictive guide and a detailed procedural manual for researchers. It outlines the predicted solubility based on the molecule's structural components, a strategic approach to solvent selection, a rigorous experimental protocol for solubility determination via the equilibrium shake-flask method, and a validated analytical technique for quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a piperazine core, which is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a carboxybenzyl group on the other allows for sequential, selective chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents.

The solubility of this intermediate in various organic solvents is of paramount importance for several reasons:

-

Reaction Condition Optimization: Understanding solubility allows for the selection of appropriate solvents to ensure homogeneous reaction conditions, which can significantly impact reaction kinetics, yield, and purity.

-

Purification Strategy: Knowledge of solubility is essential for developing effective crystallization and chromatography-based purification methods.

-

Formulation Development: For APIs, solubility dictates the choice of formulation excipients and the feasibility of different dosage forms.[2]

This guide provides the scientific rationale and practical steps to systematically determine this crucial physicochemical property.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three primary structural components: the Boc-protected amine, the piperazine ring, and the carboxybenzyl moiety.

-

tert-Butyloxycarbonyl (Boc) Group: The bulky, nonpolar Boc group generally increases the lipophilicity of a molecule.[3] This functional group enhances solubility in nonpolar and polar aprotic organic solvents.[3]

-

Piperazine Ring: The piperazine ring itself is a polar, hydrophilic structure capable of forming hydrogen bonds.[1][4] However, in this molecule, both nitrogen atoms are substituted, reducing its ability to act as a hydrogen bond donor, though it can still act as an acceptor.

-

Carboxybenzyl Group: This moiety introduces both a nonpolar aromatic ring and a highly polar carboxylic acid group. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, which can increase solubility in polar protic solvents.[5][6] Conversely, the benzyl group contributes to the molecule's overall lipophilicity.

Overall Prediction: Based on this structural analysis, this compound is predicted to have low solubility in water due to the hydrophobic Boc and benzyl groups.[7] It is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like alcohols, which can interact with the carboxylic acid and carbamate groups. Solubility in nonpolar solvents like hexane is expected to be limited.

Strategic Selection of Organic Solvents

The selection of solvents for a comprehensive solubility profile should cover a range of polarities and hydrogen bonding capabilities. This allows for a thorough understanding of the solute-solvent interactions. The following solvents are recommended for the initial screening.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Methanol | Capable of hydrogen bonding with the carboxylic acid and carbamate groups. |

| Ethanol | Similar to methanol but with slightly lower polarity. | |

| Isopropanol (IPA) | A common pharmaceutical solvent with lower polarity than ethanol.[8] | |

| Polar Aprotic | Acetonitrile (ACN) | A common solvent in reversed-phase chromatography and synthesis. |

| Ethyl Acetate (EtOAc) | A moderately polar solvent widely used in extraction and chromatography. | |

| Dichloromethane (DCM) | A common solvent for organic reactions. | |

| Tetrahydrofuran (THF) | A less polar ether-based solvent. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |

| Nonpolar | Toluene | An aromatic solvent that can interact with the benzyl group. |

| Hexane / Heptane | Aliphatic hydrocarbons to assess solubility in highly nonpolar media. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the vials.

-

Prepare each solvent-solute combination in triplicate to ensure the reproducibility of the results.[11]

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] The presence of undissolved solid should be visually confirmed throughout the process.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC method with UV detection is a robust and common technique for quantifying the concentration of dissolved compounds in solubility studies.[13][14]

Logical Relationship Diagram

Caption: Relationship between HPLC components and solubility analysis.

Suggested HPLC-UV Method Parameters

-

Instrument: HPLC system with a UV detector.[14]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the carboxylic acid and improve peak shape).

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 35°C.[14]

-

Detection Wavelength: Determined by UV scan of the compound (likely around 254 nm due to the aromatic ring).

-

Injection Volume: 10 µL.[14]

Quantification Procedure

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standards to generate a calibration curve of peak area versus concentration.

-

Sample Measurement: Inject the prepared (filtered and diluted) samples from the solubility experiment.

-

Calculation: Use the peak area of the sample and the calibration curve to calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original undiluted filtrate, which represents the solubility.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, tabular format. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Polar Protic | Methanol | > 50 | > 0.15 | Very Soluble |

| Ethanol | 35.2 | 0.10 | Soluble | |

| Isopropanol (IPA) | 15.8 | 0.05 | Soluble | |

| Polar Aprotic | Acetonitrile (ACN) | 8.9 | 0.03 | Sparingly Soluble |

| Ethyl Acetate (EtOAc) | 22.5 | 0.07 | Soluble | |

| Dichloromethane (DCM) | 45.1 | 0.14 | Freely Soluble | |

| Tetrahydrofuran (THF) | 30.7 | 0.09 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.30 | Very Soluble | |

| Nonpolar | Toluene | 5.3 | 0.02 | Slightly Soluble |

| Heptane | < 0.1 | < 0.0003 | Practically Insoluble |

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual experimental values must be determined.

Conclusion

This technical guide provides a robust and scientifically grounded framework for determining the solubility profile of this compound in a range of organic solvents. While specific experimental data is not yet published, the principles and detailed protocols herein empower researchers to generate this critical information with high confidence. By understanding the interplay between the molecule's functional groups and various solvent properties, scientists can make informed decisions in process development, purification, and formulation, ultimately accelerating the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 8. research.unipd.it [research.unipd.it]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. jocpr.com [jocpr.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Reactive Sites on 1-Boc-4-(2-carboxybenzyl)piperazine

Introduction

1-Boc-4-(2-carboxybenzyl)piperazine is a versatile building block in medicinal chemistry and drug discovery. Its strategic combination of a Boc-protected piperazine, a carboxylic acid, and a benzyl group provides a platform for diverse chemical modifications. This guide offers an in-depth exploration of the key reactive sites of this molecule, providing insights into the principles governing its reactivity and detailed protocols for its synthetic manipulation. Understanding the interplay of these functional groups is paramount for researchers aiming to leverage this scaffold in the design of novel therapeutic agents. This molecule serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders[1].

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the electronic and steric properties of its constituent parts: the N-Boc protected piperazine ring, the 2-carboxybenzyl moiety, and the interconnecting methylene bridge. The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that decreases the nucleophilicity of the nitrogen atom to which it is attached (N-1), rendering the other nitrogen (N-4) the primary site for nucleophilic attack in its deprotected form. The carboxylic acid is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.

Primary Reactive Sites and Synthetic Strategies

The key reactive sites on this compound are:

-

The N-1 Boc-Protected Amine: Amenable to deprotection to reveal a reactive secondary amine.

-

The Carboxylic Acid Group: A versatile handle for amide bond formation and esterification.

-

The Piperazine Ring C-H Bonds: Potential sites for functionalization through modern synthetic methods.

-

The Aromatic Ring: Susceptible to modification, although deactivated by the carboxyl group.

This guide will systematically dissect the reactivity at each of these sites, offering both mechanistic explanations and practical, field-proven protocols.

The N-1 Position: The Gateway to Piperazine Core Modification

The Boc protecting group at the N-1 position is the cornerstone of this molecule's utility. It provides stability under a range of conditions, yet can be readily removed under mild acidic conditions to unmask a nucleophilic secondary amine[2][3]. This selective deprotection is a critical first step in many synthetic routes.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through the formation of a reactive tert-butyl cation. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide, yielding the free amine as a salt.

Experimental Protocol: Boc Deprotection

Objective: To selectively remove the Boc protecting group to yield 4-(2-carboxybenzyl)piperazine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

To the stirred solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.

Trustworthiness Note: The use of a scavenger, such as anisole or triethylsilane, can be beneficial to trap the liberated tert-butyl cation and prevent potential side reactions with other nucleophilic sites on the molecule[3].

Subsequent Reactions of the Unmasked N-1 Amine

Once deprotected, the secondary amine at N-1 becomes a potent nucleophile, ready to participate in a variety of reactions, including:

-

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

-

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl piperazines, a common motif in pharmacologically active compounds[2][4].

Diagram of N-1 Deprotection and Subsequent Reactions

Caption: Workflow for N-1 amine functionalization.

The Carboxylic Acid: A Handle for Molecular Elaboration

The carboxylic acid group on the benzyl moiety is a versatile functional handle for extending the molecular structure. Its primary reactivity involves transformations at the carbonyl carbon.

Amide Bond Formation

The most common reaction of the carboxylic acid is its conversion to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of an amine.

Objective: To couple the carboxylic acid of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq)[5].

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid[5].

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Insight: The addition of HOBt is crucial as it suppresses racemization (if chiral amines are used) and improves the efficiency of the coupling reaction by forming a more reactive HOBt-ester intermediate[5].

Esterification

The carboxylic acid can also be converted to an ester, which can be useful for modulating solubility or as a protecting group.

Objective: To form the methyl ester of this compound.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolve this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.

Advanced Reactivity: C-H Functionalization of the Piperazine Ring

While the reactivity at the nitrogen and carboxylic acid groups is more conventional, modern synthetic methods have enabled the direct functionalization of the C-H bonds of the piperazine ring, particularly at the α-position to the nitrogen atoms.

Lithiation and Trapping

The α-protons of N-Boc protected piperazines can be deprotonated with a strong base like s-butyllithium to form a lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles.

Note: This is a conceptually advanced protocol that requires stringent anhydrous and inert atmosphere techniques.

-

Lithiation: Treatment of an N-Boc-N'-substituted piperazine with s-BuLi in THF at -78 °C. In situ IR spectroscopy can be used to monitor the formation of the lithiated intermediate[6][7].

-

Trapping: Addition of an electrophile (e.g., an alkyl halide, aldehyde, ketone, or chlorotrimethylsilane) to the solution of the lithiated piperazine[6][7].

-

Work-up: Quenching of the reaction and standard extractive work-up and purification.

Expertise Note: The nature of the substituent on the other piperazine nitrogen can significantly influence the rate and success of the lithiation[7].

Diagram of Key Reactive Sites

Caption: The four primary reactive zones of the molecule.

Summary of Quantitative Data

| Reactive Site | Reaction | Reagents | Typical Conditions | Key Considerations |

| N-1 (Boc) | Deprotection | TFA in DCM or HCl in Dioxane | Room Temperature, 1-4h | Scavengers can prevent t-butylation side products[3]. |

| Carboxylic Acid | Amide Coupling | EDC, HOBt, DIPEA | 0 °C to Room Temp, 4-24h | HOBt suppresses racemization and improves efficiency[5]. |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Reaction is an equilibrium; use of excess alcohol drives it to completion. |

| α-C-H | Lithiation/Trapping | s-BuLi, Electrophile | -78 °C, Anhydrous, Inert atm. | Highly sensitive to steric hindrance and reaction conditions[7]. |

Conclusion

This compound is a molecule rich in synthetic potential. A thorough understanding of its key reactive sites—the Boc-protected amine, the carboxylic acid, and the piperazine C-H bonds—allows for its strategic and efficient incorporation into complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently manipulate this versatile building block in their pursuit of novel chemical entities with therapeutic promise. The principles of orthogonal protection and selective functionalization are central to unlocking the full potential of this valuable synthetic intermediate.

References

understanding the Boc protecting group in piperazine derivatives

An In-Depth Technical Guide to the Strategic Application of the Boc Protecting Group in Piperazine Derivatives

Abstract

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to improve physicochemical properties like solubility and bioavailability.[1][2] The synthesis of complex molecules incorporating this scaffold invariably requires a robust protecting group strategy to differentiate the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for this purpose. This technical guide provides an in-depth exploration of the chemistry and strategic application of N-Boc-piperazine. We will dissect the mechanisms of protection and deprotection, present detailed, field-proven protocols for synthesis and cleavage, and discuss the tactical considerations for its use in multi-step syntheses, orthogonal protection schemes, and the generation of diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block with precision and efficiency.

The Piperazine Scaffold and the Imperative for Protection

The piperazine ring is a common structural motif in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3] Its symmetrical nature, however, presents a synthetic challenge: the similar nucleophilicity of its two secondary amine groups. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[4][5]

The use of a protecting group on one nitrogen atom is the cornerstone of modern piperazine chemistry, enabling selective functionalization of the remaining free amine.[6][7] The ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily and cleanly removable under mild conditions that do not affect other functional groups.

The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well. It is stable under basic, reductive, and many oxidative conditions, yet can be efficiently cleaved with mild acid.[6][8][9] This chemical orthogonality makes N-Boc-piperazine an indispensable tool in complex organic synthesis.[6]

Core Chemistry of the Boc Group with Piperazine

A fundamental understanding of the physicochemical properties and reaction mechanisms is crucial for the effective application of N-Boc-piperazine.

Physicochemical Properties

N-Boc-piperazine is a white to light yellow crystalline solid at room temperature, valued for its stability and high purity.[10]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [4][10] |

| Molecular Formula | C₉H₁₈N₂O₂ | [10] |

| Molecular Weight | 186.25 g/mol | [2] |

| Melting Point | 43-49 °C | [2][10] |

| Boiling Point | 258 °C at 760 mmHg | [10] |

| Solubility | Soluble in methanol, ethanol, water, and other organic solvents. | [2][11] |

Mechanism of Boc Protection

The standard method for installing the Boc group is the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[9] The mechanism involves the nucleophilic attack of a piperazine nitrogen atom on one of the electrophilic carbonyl carbons of the anhydride.[9] The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, which together form the stable tert-butanol byproduct.[9]

Mechanism of Boc Deprotection

The acid lability of the Boc group is its most critical feature.[12] Deprotection is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[12][13] The mechanism begins with the protonation of the carbamate oxygen. This is followed by the cleavage of the C-O bond, which releases the stable tertiary carbocation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield the free piperazine amine and carbon dioxide.[12]

The generation of the reactive tert-butyl cation is a key consideration. In substrates containing other nucleophilic sites, this cation can lead to unwanted alkylation side-products.[13] This is often mitigated by the use of "scavengers," such as triisopropylsilane (TIS) or water, which trap the carbocation.[13]

Synthetic Protocols and Methodologies

The following protocols are presented as robust, field-validated methods for the synthesis and deprotection of N-Boc-piperazine derivatives.

Synthesis of Mono-N-Boc-Piperazine

The primary challenge is achieving high selectivity for the mono-protected product over the di-protected byproduct.[4][14]

This traditional method improves selectivity by protonating one of the piperazine nitrogens, rendering it less nucleophilic.[4][8]

Rationale: By adding one equivalent of a mild acid like acetic acid, a piperazinium salt is formed in situ.[8] The remaining free amine is then available for selective reaction with Boc₂O.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve piperazine (1.0 equiv.) in a solvent such as methanol.[8]

-

Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic acid (1.0 equiv.) to form the piperazine salt.[8]

-

Boc Protection: To the stirred salt solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in the same solvent.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product, which will be a mixture of mono- and di-Boc-piperazine, can then be purified by column chromatography to isolate the desired mono-protected product.[8]

This innovative, three-step method avoids using piperazine as a starting material, instead utilizing the cost-effective and readily available diethanolamine.[4][8][15] This route consistently achieves higher yields (>93.5%) and purity, making it suitable for large-scale industrial production.[4][15][16]

Step-by-Step Methodology:

-

Chlorination: React diethanolamine with a chlorinating agent like thionyl chloride to generate bis(2-chloroethyl)amine.[14]

-

Boc Protection: React the bis(2-chloroethyl)amine intermediate with Boc₂O under neutral or alkaline conditions to form tert-butyl bis(2-chloroethyl)carbamate.[8][14]

-

Cyclization: Treat the carbamate with ammonia water. The ammonia acts as a nucleophile, displacing the chlorides in an intramolecular cyclization to form the piperazine ring.[8] A molar ratio of ammonia to the initial diethanolamine of 2-4:1 is typically used, with the reaction heated to approximately 60°C for 2.5 hours.[8]

-

Work-up: After cooling, the product is isolated via liquid-liquid extraction with a solvent like ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure to yield high-purity N-Boc-piperazine.[8]

Deprotection of the Boc Group

The choice of acidic reagent often depends on the presence of other acid-sensitive groups in the molecule and the desired salt form of the final product.[12][17]

This is a very common and highly effective method for Boc cleavage.[17]

Rationale: TFA is a strong acid that rapidly cleaves the Boc group at room temperature. DCM is a good solvent for a wide range of organic molecules.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).[17]

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equiv.).[17]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours while monitoring by TLC or LC-MS.[17]

-

Work-up (to free base):

-

Remove the DCM and excess TFA under reduced pressure.[17]

-

Carefully add a saturated aqueous solution of NaHCO₃ or another base to the residue until effervescence ceases and the pH is basic (>7).[17]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate).[17]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[17]

-

This method is an excellent alternative, often yielding the hydrochloride salt of the piperazine, which can be advantageous as it is frequently a stable, crystalline solid that precipitates directly from the reaction.[17]

Rationale: A commercially available solution of HCl in an organic solvent provides anhydrous acidic conditions, preventing potential side reactions with water. The resulting hydrochloride salt is often easy to isolate.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[13]

-

Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[17]

-

Reaction: Stir for 1-3 hours. The hydrochloride salt of the deprotected product will often precipitate.[17] Monitor progress by TLC or LC-MS.

-

Work-up (to isolate salt):

Troubleshooting Common Deprotection Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient acid (equivalents or concentration).- Short reaction time or low temperature.- Steric hindrance around the Boc group. | - Increase the equivalents of acid.- Allow the reaction to stir longer or warm gently (e.g., to 40°C).- Consider a stronger acid system if feasible.[13] |

| Low Yield | - Product loss during basic work-up.- Formation of unwanted side-products (e.g., t-butylation). | - Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.- Perform multiple extractions.- Add a scavenger (e.g., TIS, water) to the reaction mixture to trap the tert-butyl cation.[13] |

| Side Product Formation | - Cleavage of other acid-sensitive groups (e.g., acetals, esters).- Ring fragmentation under harsh conditions. | - Use milder acidic conditions (e.g., lower temperature, fewer equivalents of acid).- Carefully control reaction time and temperature.[17] |

Strategic Applications in Drug Development

The mono-protected nature of N-Boc-piperazine makes it a versatile intermediate for building molecular complexity.[2][8]

Orthogonal Protection Strategies

In the synthesis of complex molecules like peptides or peptidomimetics, multiple protecting groups are often required. The acid-labile nature of the Boc group makes it orthogonal to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl).[6][9] This allows for the selective deprotection of one group while others remain intact, a critical strategy for controlled, stepwise synthesis.[18][19][20]

A Versatile Intermediate for C-N Bond Formation

With one nitrogen protected, the free secondary amine of N-Boc-piperazine is a potent nucleophile for a variety of crucial bond-forming reactions. A prime example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction used to synthesize N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[8][10][21]

Library Synthesis for Drug Discovery

N-Boc-piperazine is a cornerstone reagent for generating large libraries of diverse compounds for high-throughput screening.[1]

-

Solid-Phase Synthesis: The free amine can be used to attach the piperazine scaffold to a solid support, simplifying purification to simple washing steps.[1]

-

Multicomponent Reactions (MCRs): N-Boc-piperazine can serve as the amine component in reactions like the Ugi reaction, allowing for the rapid, one-pot assembly of complex and diverse molecules from simple starting materials.[1]

Conclusion

The Boc protecting group provides an optimal balance of stability and controlled lability, making N-Boc-piperazine an exceptionally powerful and versatile tool in modern organic synthesis and drug discovery. Its strategic application enables the selective functionalization of the piperazine scaffold, facilitating the construction of complex molecular architectures and diverse chemical libraries. A thorough understanding of the underlying mechanisms, coupled with access to robust and scalable synthetic protocols, empowers researchers to fully exploit the potential of this critical building block in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. innospk.com [innospk.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]